molecular formula C13H20N2O B1426417 4-[2-(3-Methylpyrrolidin-1-yl)ethoxy]aniline CAS No. 1247834-10-1

4-[2-(3-Methylpyrrolidin-1-yl)ethoxy]aniline

Cat. No.: B1426417
CAS No.: 1247834-10-1
M. Wt: 220.31 g/mol
InChI Key: YLHBEZCQRXWMKK-UHFFFAOYSA-N
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Description

4-[2-(3-Methylpyrrolidin-1-yl)ethoxy]aniline is a chemical compound with the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol . It is characterized by the presence of a pyrrolidine ring, an aniline group, and an ethoxy linkage. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Properties

IUPAC Name

4-[2-(3-methylpyrrolidin-1-yl)ethoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-11-6-7-15(10-11)8-9-16-13-4-2-12(14)3-5-13/h2-5,11H,6-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHBEZCQRXWMKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1)CCOC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3-Methylpyrrolidin-1-yl)ethoxy]aniline typically involves the reaction of 4-chloroaniline with 3-methylpyrrolidine in the presence of a base, followed by the introduction of an ethoxy group. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases such as sodium hydroxide or potassium carbonate are commonly used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 4-[2-(3-Methylpyrrolidin-1-yl)ethoxy]aniline may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3-Methylpyrrolidin-1-yl)ethoxy]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the aniline group to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

4-[2-(3-Methylpyrrolidin-1-yl)ethoxy]aniline is utilized in several scientific research areas:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and receptor binding.

    Medicine: Research into potential therapeutic applications, including drug development.

    Industry: Used as a reagent in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[2-(3-Methylpyrrolidin-1-yl)ethoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(Pyrrolidin-1-yl)ethoxy]aniline
  • 4-[2-(2-Methylpyrrolidin-1-yl)ethoxy]aniline
  • 4-[2-(3-Ethylpyrrolidin-1-yl)ethoxy]aniline

Uniqueness

4-[2-(3-Methylpyrrolidin-1-yl)ethoxy]aniline is unique due to the presence of the 3-methyl group on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. This structural feature may result in distinct interactions with molecular targets compared to its analogs.

Biological Activity

4-[2-(3-Methylpyrrolidin-1-yl)ethoxy]aniline is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in various fields, and comparative analysis with similar compounds.

Chemical Structure and Properties

4-[2-(3-Methylpyrrolidin-1-yl)ethoxy]aniline features a pyrrolidine ring, which contributes to its unique steric and electronic properties. The presence of the 3-methyl group on the pyrrolidine ring enhances its reactivity and influences its interactions with biological targets, including enzymes and receptors .

The biological activity of 4-[2-(3-Methylpyrrolidin-1-yl)ethoxy]aniline is primarily attributed to its interaction with specific molecular targets. It can modulate the activity of enzymes or receptors, leading to various biological effects. The pathways involved may include:

  • Signal Transduction : The compound may activate or inhibit signaling pathways that are crucial for cellular function.
  • Metabolic Processes : It may influence metabolic pathways by interacting with metabolic enzymes.

Antiproliferative Effects

Research indicates that compounds with structural similarities to 4-[2-(3-Methylpyrrolidin-1-yl)ethoxy]aniline exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that related compounds can achieve IC50 values as low as 0.15 μM in inhibiting cell growth in specific cancer models .

Enzyme Interactions

The compound has been utilized in studies focusing on enzyme interactions, particularly regarding its potential as an inhibitor of certain enzymes involved in cancer progression. Its ability to bind effectively to these targets makes it a candidate for further investigation in drug development .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-[2-(3-Methylpyrrolidin-1-yl)ethoxy]aniline, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-[2-(Pyrrolidin-1-yl)ethoxy]anilineLacks methyl group on pyrrolidineModerate activity
4-[2-(2-Methylpyrrolidin-1-yl)ethoxy]anilineDifferent methyl substitutionVariable activity
4-[2-(3-Ethylpyrrolidin-1-yl)ethoxy]anilineEthyl instead of methylLower potency

This table illustrates that the presence of a methyl group on the pyrrolidine ring significantly influences the compound's biological activity, potentially enhancing its efficacy compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds and their mechanisms:

  • Inhibition Studies : A study investigating similar anilines demonstrated that modifications to the pyrrolidine ring can lead to enhanced binding affinity to target proteins involved in tumor growth, suggesting a promising pathway for therapeutic development .
  • Pharmacokinetics : Research has indicated that structural modifications can affect the pharmacokinetic profiles of these compounds, influencing their bioavailability and tissue penetration, which are critical for their therapeutic potential .
  • Toxicity Assessments : Evaluations have shown that while some derivatives exhibit potent biological activities, they also require thorough toxicity assessments to ensure safety for potential clinical applications .

Q & A

Q. What are the established synthetic routes for 4-[2-(3-Methylpyrrolidin-1-yl)ethoxy]aniline, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution and reduction steps. For example, a related pyrrolidine-containing aniline derivative was prepared by reacting 1-(2-chloroethyl)pyrrolidine hydrochloride with a nitro-substituted benzaldehyde, followed by catalytic hydrogenation to reduce the nitro group to an amine . Key factors affecting yield include:

  • Catalyst selection : Palladium on charcoal is commonly used for nitro group reduction, but residual moisture may require triethylamine as a stabilizer .
  • Temperature control : Exothermic reactions during substitution steps necessitate gradual reagent addition to avoid side products.
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) can improve purity to >95% .

Q. How is 4-[2-(3-Methylpyrrolidin-1-yl)ethoxy]aniline characterized using spectroscopic and chromatographic methods?

Characterization involves:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify the ethoxy-pyrrolidine moiety (e.g., δ 2.5–3.5 ppm for pyrrolidine protons) and aromatic amine signals (δ 6.5–7.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 220.31 for [M+H]+^+) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, with mobile phases like acetonitrile/water (0.1% TFA) resolving amine derivatives from impurities .

Q. What are the stability profiles of this compound under varying pH, temperature, and light exposure?

Stability studies recommend:

  • Storage : -20°C under nitrogen for long-term stability, as the free amine is prone to oxidation. Dihydrochloride salts (e.g., CAS 265654-78-2) exhibit better aqueous solubility and stability .
  • pH sensitivity : Degradation occurs above pH 8 due to amine deprotonation, leading to dimerization. Buffered solutions (pH 4–6) are optimal .
  • Light sensitivity : Amber vials are required to prevent photolytic cleavage of the ethoxy-pyrrolidine bond .

Q. What strategies ensure high purity (>98%) of the compound, particularly regarding related substances?

Critical strategies include:

  • Intermediate purification : Silica gel chromatography isolates the nitro precursor before reduction to minimize byproducts .
  • Salt formation : Converting the free base to dihydrochloride improves crystallinity and reduces residual solvents .
  • Genotoxic impurity control : LC-MS/MS monitors chlorinated intermediates (e.g., from substitution reactions) at ppm levels .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of key reactions in the synthesis of this compound?

The ethoxy-pyrrolidine group’s nucleophilicity drives regioselectivity during substitution. Computational studies (DFT) suggest that steric hindrance from the 3-methyl group on pyrrolidine directs substitution to the para position of the aniline ring. Kinetic experiments show faster reaction rates in polar aprotic solvents (e.g., DMF), supporting an SN2 mechanism .

Q. How can computational modeling predict the compound’s reactivity or interactions with biological targets?

  • Docking studies : Molecular docking with MAP4K1 (a kinase target) reveals hydrogen bonding between the aniline NH and Asp128, while the pyrrolidine group occupies a hydrophobic pocket .
  • QM/MM simulations : Predict oxidation susceptibility at the ethoxy linker, guiding derivatization to enhance stability .

Q. How can researchers resolve contradictions in reported solubility or stability data across studies?

Discrepancies often arise from salt forms (free base vs. dihydrochloride) or solvent systems. For example:

  • Solubility : The free base is lipophilic (logP ~2.5), while the dihydrochloride salt improves aqueous solubility (>50 mg/mL) .
  • Stability : Conflicting degradation rates may stem from residual acid in HPLC mobile phases, which accelerates hydrolysis. Standardizing buffers (e.g., phosphate vs. acetate) reduces variability .

Q. What role does this compound play in multi-step syntheses of pharmaceuticals, and how are intermediates optimized?

It serves as a key intermediate in kinase inhibitors (e.g., Pacritinib). Optimization strategies include:

  • Protecting groups : Allyloxy-methyl groups prevent amine oxidation during subsequent coupling reactions .
  • Metathesis : Olefin metathesis with chloropyrimidines achieves regioselective C–N bond formation, with Grubbs catalysts improving yields .

Q. What advanced analytical methods detect and quantify trace impurities or degradation products?

  • LC-HRMS : Identifies genotoxic impurities (e.g., chlorinated byproducts) at <0.1% levels via exact mass matching .
  • NMR relaxation experiments : Detect amorphous impurities in crystalline batches by analyzing 1^1H T1_1 relaxation times .

Q. How do structural modifications to the pyrrolidine or ethoxy linker affect biological activity?

  • Pyrrolidine substitution : 3-Methyl groups enhance metabolic stability by reducing CYP3A4-mediated oxidation compared to unsubstituted pyrrolidine .
  • Ethoxy linker elongation : Adding methylene groups decreases potency against MAP4K1 due to increased conformational flexibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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